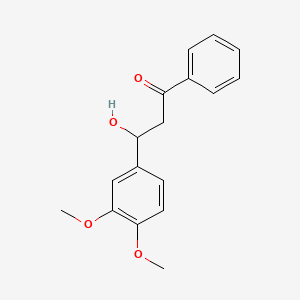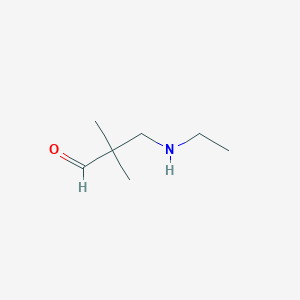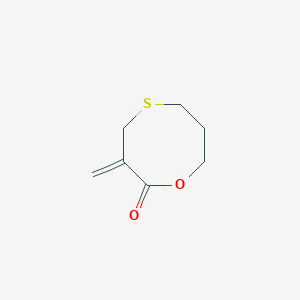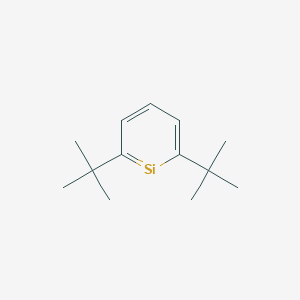![molecular formula C11H10N2S2 B12614187 2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole CAS No. 917986-02-8](/img/structure/B12614187.png)
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is a heterocyclic compound that features a unique structure combining an indole moiety with a thiazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole typically involves the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with halogens such as bromine and iodine . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazine ring.
Substitution: Halogenation reactions can introduce halogen atoms into the indole or thiazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens like bromine or iodine in solvents such as dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Halogenated indole or thiazine derivatives.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfur atom in the methylsulfanyl group can form interactions with metal ions or other nucleophilic sites, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylsulfanyl-4,9-dihydro-[1,3]thiazino[6,5-b]indole: Similar structure but different ring fusion.
1,2,4-Triazino[5,6-b]indole derivatives: Similar indole moiety but different heterocyclic ring.
Uniqueness
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is unique due to its specific ring fusion and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
917986-02-8 |
|---|---|
Fórmula molecular |
C11H10N2S2 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4,5-dihydro-[1,3]thiazino[5,6-b]indole |
InChI |
InChI=1S/C11H10N2S2/c1-14-11-12-6-9-10(15-11)7-4-2-3-5-8(7)13-9/h2-5,13H,6H2,1H3 |
Clave InChI |
CICSBESDVVILDL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NCC2=C(S1)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)




![N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12614173.png)

![9-Methoxy-8-methyl-11H-benzo[a]carbazole](/img/structure/B12614178.png)
![4-{2-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]ethylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12614182.png)

![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
